![molecular formula C15H20BrN3O B5610879 2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide](/img/structure/B5610879.png)
2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide typically involves the reaction of an appropriate hydrazide with a ketone or aldehyde in the presence of an acid catalyst. For instance, similar hydrazone compounds have been synthesized through condensation reactions, where the hydrazide component reacts with a substituted benzaldehyde or ketone to form the desired hydrazone linkage (Jin et al., 2006).
Molecular Structure Analysis
Hydrazones like this compound often exhibit intriguing molecular structures characterized by their crystal packing, hydrogen bonding, and π-π interactions. The molecular structure is stabilized through these interactions, which can significantly influence the compound's reactivity and physical properties. For example, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, a similar compound, crystallizes in the monoclinic space group and exhibits hydrogen bonds and π-π interactions, contributing to its stability (Sheng et al., 2015).
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZNBHQDBLKHC-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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